Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane

Description

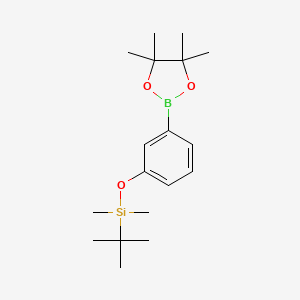

Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane is a chemical compound with the molecular formula C18H31BO3Si. It is known for its unique structure, which includes a tert-butyl group, dimethylsilyl group, and a dioxaborolane moiety. This compound is often used in organic synthesis and material science due to its reactivity and stability.

Properties

IUPAC Name |

tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31BO3Si/c1-16(2,3)23(8,9)20-15-12-10-11-14(13-15)19-21-17(4,5)18(6,7)22-19/h10-13H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSDMLUUWWJFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468348 | |

| Record name | AGN-PC-00B9WU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902120-00-7 | |

| Record name | AGN-PC-00B9WU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant and well-documented preparation method for tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane involves the silylation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base. The key features of this synthesis are:

-

- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- tert-Butyldimethylsilyl chloride (TBDMS-Cl)

- Base (commonly 1H-imidazole or triethylamine)

-

- N,N-Dimethylformamide (DMF) or other aprotic solvents

-

- Room temperature or slightly elevated temperature (~20 °C)

- Reaction time typically around 12 hours

- Inert atmosphere (nitrogen or argon) to prevent moisture and oxidation interference

Mechanism:

The phenolic hydroxyl group reacts with TBDMS-Cl in the presence of the base, which scavenges the released HCl, leading to the formation of the silyl ether.-

- Reported yields are high, approximately 83% under optimized conditions

-

- After reaction completion, the product is purified by standard techniques such as chromatography to remove unreacted starting materials and by-products.

| Parameter | Details |

|---|---|

| Starting phenol | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

| Silylating agent | tert-Butyldimethylsilyl chloride (TBDMS-Cl) |

| Base | 1H-imidazole or triethylamine |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | ~20 °C (room temperature) |

| Reaction time | 12 hours |

| Atmosphere | Nitrogen or argon (inert) |

| Yield | ~83% |

Source: Besong et al., Organic and Biomolecular Chemistry, 2006

Industrial Scale Preparation

Industrial synthesis of this compound follows the same fundamental reaction but is scaled up with considerations for:

- Use of industrial-grade reagents and solvents

- Optimization of reaction parameters (temperature, time, stirring)

- Efficient removal of moisture and oxygen to maintain product integrity

- Purification via distillation or large-scale chromatography

- Quality control to ensure purity and batch-to-batch consistency

Alternative Preparation Considerations

While the main route is silylation of the phenol derivative, alternative methods may include:

- Direct borylation of silylated phenol derivatives, although less common

- Use of different bases or solvents to optimize reaction kinetics and yields

- Modifications in protecting groups depending on downstream synthetic requirements

Reaction Analysis and Mechanistic Insights

- The reaction is a nucleophilic substitution at silicon, where the phenolic oxygen attacks the silicon center of TBDMS-Cl.

- The base neutralizes the generated HCl, preventing side reactions and promoting completion.

- The dioxaborolane moiety remains intact under these conditions, preserving the boronate ester functionality critical for subsequent coupling reactions.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Phenol preparation | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | Starting material with boronate ester |

| 2. Silylation | tert-Butyldimethylsilyl chloride + base (1H-imidazole or triethylamine) in DMF, 20 °C, 12 h | Formation of tert-butyldimethylsilyl ether |

| 3. Work-up | Quenching, extraction, purification by chromatography | Isolation of pure product |

| 4. Characterization | NMR, MS, IR, melting point analysis | Confirmation of structure and purity |

Chemical Reactions Analysis

Types of Reactions

Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl or dimethylsilyl groups are replaced by other nucleophiles.

Oxidation Reactions: The dioxaborolane moiety can be oxidized to form boronic acids or esters.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium tert-butoxide.

Oxidation: Reagents like hydrogen peroxide or sodium perborate are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

Substitution: Products include various substituted silanes and boronates.

Oxidation: Boronic acids or esters.

Coupling: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane serves as an important building block in organic synthesis. It is particularly useful in:

- Formation of Carbon-Carbon Bonds : The compound is employed in cross-coupling reactions such as the Suzuki-Miyaura reaction to form carbon-carbon bonds. This is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- Synthesis of Bioactive Compounds : The compound acts as a precursor for various bioactive compounds. Its ability to undergo functionalization allows for the development of new drugs and therapeutic agents .

Material Science

In material science, this compound is utilized for:

- Development of Advanced Materials : Its unique structural properties enable its use in creating polymers and nanomaterials that have enhanced mechanical and thermal properties .

- Coatings and Adhesives : The compound's silane functionality allows it to bond effectively with various substrates, making it suitable for use in coatings and adhesives that require strong adhesion and durability .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has garnered attention for its potential applications:

- Drug Development : Researchers are investigating its role in synthesizing pharmaceutical compounds. The compound's ability to act as a coupling agent facilitates the formation of essential molecular frameworks found in many drugs .

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antioxidant properties. This could position this compound as a candidate for further research into protective effects against oxidative stress .

Catalysis

The compound plays a significant role in catalysis by:

Mechanism of Action

The mechanism of action of tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane involves its ability to form stable complexes with various metal catalysts. The dioxaborolane moiety can coordinate with metal centers, facilitating catalytic cycles in reactions such as cross-coupling. The tert-butyl and dimethylsilyl groups provide steric protection, enhancing the stability and reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)oxy)silane

- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate

Uniqueness

Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane is unique due to its combination of a dioxaborolane moiety with a tert-butyl and dimethylsilyl group. This unique structure imparts specific reactivity and stability, making it valuable in various chemical processes .

Biological Activity

Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane (CAS No. 873426-76-7) is a silane compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores its biological activity through various studies, data tables, and case analyses.

Chemical Structure and Properties

- Molecular Formula : CHBOSi

- Molecular Weight : 334.333 g/mol

- Appearance : White solid

- Storage Conditions : Store in a dry, dark, and ventilated place.

The biological activity of this compound may be attributed to its ability to participate in various chemical reactions such as the Suzuki reaction. This compound acts as a coupling agent in organic synthesis, facilitating the formation of carbon-carbon bonds which are crucial in the development of pharmaceuticals and agrochemicals .

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, butylated hydroxyanisole (BHA), a related compound, has been shown to inhibit the neoplastic effects of various carcinogens by enhancing glutathione S-transferase activity . This suggests that this compound may also possess similar protective effects against oxidative stress.

Case Study 1: Enzymatic Hydrolysis

In an investigation involving various phenoxy silanes as substrates for silicatein-α enzymes, it was found that certain derivatives exhibited high rates of hydrolysis under specific pH conditions (optimal pH around 8.5). The study highlighted how structural variations influenced enzymatic performance and substrate solubility .

Case Study 2: Antioxidant Properties

Research into compounds like BHA revealed their role in enhancing detoxifying enzyme activities in liver tissues. This study provides a model for assessing the potential biological effects of this compound on similar metabolic pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBOSi |

| Molecular Weight | 334.333 g/mol |

| Appearance | White solid |

| Storage Conditions | Dry and dark environment |

| Potential Applications | Organic synthesis (Suzuki reaction) |

Q & A

Q. What are the common synthetic routes for preparing tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane?

The compound is typically synthesized via a two-step process:

Boronic acid esterification : Reacting (3-hydroxyphenyl)boronic acid with pinacol in hexane or dichloromethane (DCM) forms 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1q) .

Silane functionalization : The phenol intermediate undergoes silylation with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., Cs₂CO₃ or NaH) to introduce the tert-butyldimethylsiloxy group. Column chromatography (hexane/ethyl acetate, 8:2) is used for purification, yielding the final product as a white solid (95% yield) .

Q. How is the purity and structural integrity of this compound validated?

Key characterization methods include:

- NMR spectroscopy : H and C NMR confirm the presence of tert-butyldimethylsilyl (TBS) and dioxaborolane groups.

- Mass spectrometry : High-resolution mass spectrometry (HRMS) matches calculated and observed molecular ions (e.g., [M+H] = 421.2740) .

- Infrared spectroscopy : Peaks at ~2945 cm (C-H stretching) and 1150 cm (B-O) confirm functional groups .

Q. What purification techniques are effective for this compound?

Flash column chromatography with hexane/ethyl acetate (15:1 to 8:2) is widely used . For polar byproducts, gradient elution (e.g., hexane → 10% EtOAc) improves separation. Molecular sieves (4 Å) may aid in drying during reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective functionalization of this compound?

- Catalyst selection : Copper catalysts (e.g., IMesCuCl) with B(pin) enable β-borylation of alkenes, achieving >70% yields .

- Base effects : LiO-t-Bu enhances nucleophilicity in copper-catalyzed cyanation/borylation cascades .

- Solvent choice : Tetrahydrofuran (THF) or DMF improves solubility for light-mediated decarboxylative additions .

Q. What strategies address contradictions in stereochemical outcomes during derivatization?

- Stereocontrol via hydrogenation : Rhodium-catalyzed hydrogenation of aromatic precursors (e.g., trimethyl(3-(dioxaborolan-2-yl)phenyl)silane) yields cis-cyclohexane derivatives with >95% selectivity .

- Mechanistic studies : Monitoring intermediates by B NMR helps identify competing pathways (e.g., protodeborylation vs. cross-coupling) .

Q. How does computational modeling support the design of functionalized derivatives?

Q. What are the challenges in integrating this compound into polymer matrices for material science applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.